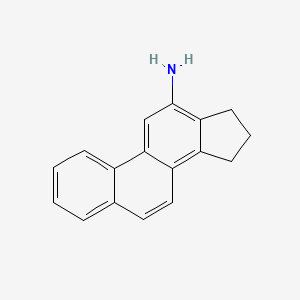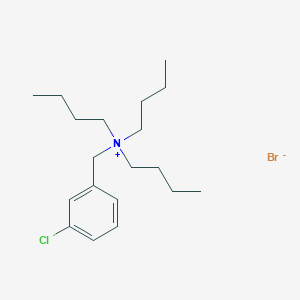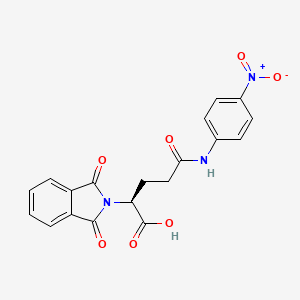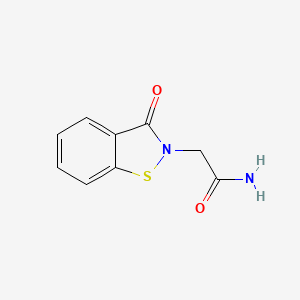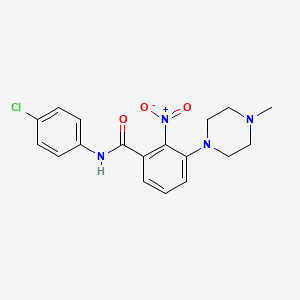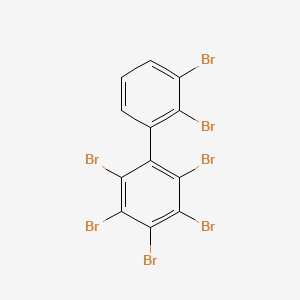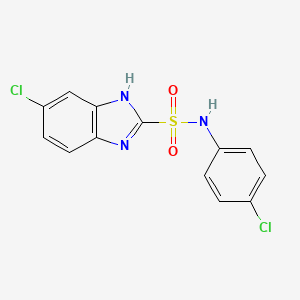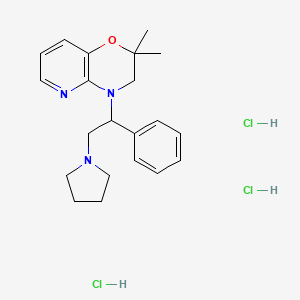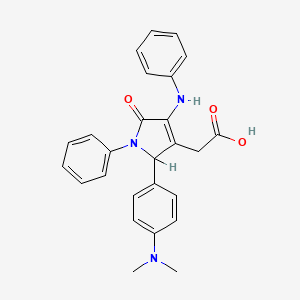
1H-Pyrrole-3-acetic acid, 2,5-dihydro-2-(4-(dimethylamino)phenyl)-5-oxo-1-phenyl-4-(phenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-acetic acid, 2,5-dihydro-2-(4-(dimethylamino)phenyl)-5-oxo-1-phenyl-4-(phenylamino)- is a complex organic compound with a unique structure that includes a pyrrole ring, acetic acid moiety, and various substituted phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dihydro-2-(4-(dimethylamino)phenyl)-5-oxo-1-phenyl-4-(phenylamino)- typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the acetic acid group and subsequent substitutions on the phenyl rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and purification steps is essential to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-3-acetic acid, 2,5-dihydro-2-(4-(dimethylamino)phenyl)-5-oxo-1-phenyl-4-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can occur on the phenyl rings, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Applications De Recherche Scientifique
1H-Pyrrole-3-acetic acid, 2,5-dihydro-2-(4-(dimethylamino)phenyl)-5-oxo-1-phenyl-4-(phenylamino)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dihydro-2-(4-(dimethylamino)phenyl)-5-oxo-1-phenyl-4-(phenylamino)- involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrole derivatives and acetic acid-substituted molecules. Examples are:
- 1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-(1-methylethyl)-2,5-dioxo-
- 1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-(methyl)-2,5-dioxo-
Uniqueness
The uniqueness of 1H-Pyrrole-3-acetic acid, 2,5-dihydro-2-(4-(dimethylamino)phenyl)-5-oxo-1-phenyl-4-(phenylamino)- lies in its specific substitutions on the phenyl rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
148930-21-6 |
|---|---|
Formule moléculaire |
C26H25N3O3 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
2-[4-anilino-2-[4-(dimethylamino)phenyl]-5-oxo-1-phenyl-2H-pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C26H25N3O3/c1-28(2)20-15-13-18(14-16-20)25-22(17-23(30)31)24(27-19-9-5-3-6-10-19)26(32)29(25)21-11-7-4-8-12-21/h3-16,25,27H,17H2,1-2H3,(H,30,31) |
Clé InChI |
DMRFAMITDZCWLH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



